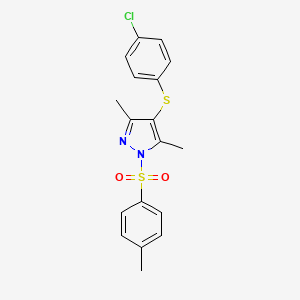

2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

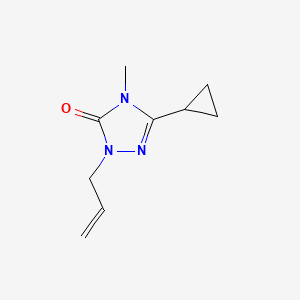

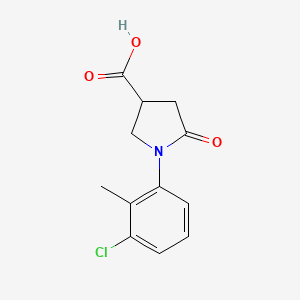

“2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a phenylsulfonyl group and a methoxy group.

Synthesis Analysis

The synthesis of such compounds often involves various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters is one of the methods that could potentially be used in the synthesis of such compounds . This method involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring, a piperidine ring, a phenylsulfonyl group, and a methoxy group. The pyrimidine and piperidine rings are six-membered heterocyclic rings . The phenylsulfonyl group is a functional group consisting of a sulfonyl group attached to a phenyl group. The methoxy group is an ether functional group consisting of a methyl group linked to an oxygen atom.Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups . These reactions could include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Research into pyrimidine derivatives has shown their significance in the realm of synthetic chemistry, where they serve as key intermediates for the synthesis of various heterocyclic compounds. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties have been prepared, demonstrating the versatility of pyrimidine derivatives in facilitating complex syntheses (Ammar et al., 2004). Additionally, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine from acetylacetone through cyclization, methylation, and oxidation processes highlights the mild and effective synthesis pathways for related pyrimidine compounds (S. Hongbin, 2011).

Crystal Engineering and Material Science

Pyrimidine and its derivatives have also been explored in crystal engineering, where their ability to form specific hydrogen-bonded structures is utilized. For example, the study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate demonstrates the intricate hydrogen-bonded bimolecular ring motifs formed by protonated pyrimidine rings, which are crucial for understanding molecular interactions within crystals (Balasubramani et al., 2007). This knowledge is pivotal for designing new materials with desired properties.

Antimicrobial and Biological Activity

The antimicrobial activity of pyrimidine derivatives is another significant area of research. Pyrazolopyrimidines incorporated with phenylsulfonyl groups have been synthesized and evaluated for their antimicrobial properties, revealing that certain derivatives exhibit activity surpassing that of reference drugs (Alsaedi et al., 2019). Such findings open up new avenues for the development of antimicrobial agents based on pyrimidine structures.

Environmental Applications

Additionally, novel polyimides containing 1,3,4-oxadiazole and pyridine moieties based on aromatic diamine derived from pyrimidine structures have shown promise in the removal of Co(II) and Ni(II) ions from aqueous solutions (Mansoori & Ghanbari, 2015). This highlights the potential of pyrimidine-based materials in environmental remediation and the purification of water.

Zukünftige Richtungen

The future directions for “2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine” could involve further exploration of its potential applications in pharmaceuticals, given the known uses of piperidine derivatives . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

4-[1-(benzenesulfonyl)piperidin-4-yl]oxy-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-12-17(19-14(2)18-13)23-15-8-10-20(11-9-15)24(21,22)16-6-4-3-5-7-16/h3-7,12,15H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGBUGVJKRWIHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)

acetic acid](/img/structure/B2716291.png)

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)

![6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2716294.png)

![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2716305.png)